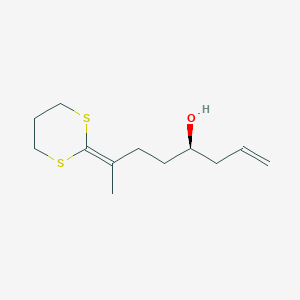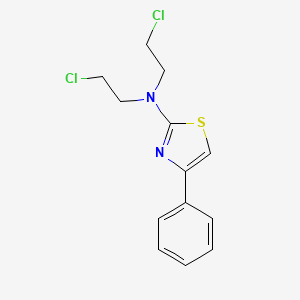![molecular formula C14H11ClN2O7 B12569375 Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate CAS No. 201735-85-5](/img/structure/B12569375.png)
Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science. This compound is characterized by the presence of an oxazole ring fused to a pyridine ring, with a methyl group at the 5-position and a nitrophenyl group at the 2-position. The perchlorate anion is associated with the pyridinium cation, contributing to the compound’s stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate typically involves the cyclization of N-phenacyl-2-pyridones. This process can be initiated by the phenacylation of 2-pyridones, followed by cyclization in the presence of mineral acids . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines and alkoxides, leading to the formation of functionalized indolizines.
Cyclization: In acidic media, the compound can undergo cyclization to form aza[3.3.2]cyclazines.
Oxidation and Reduction: The compound is prone to oxidation, especially in the presence of air, and can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Ammonia, hydrazine, and secondary amines are commonly used in reactions with this compound.
Acids: Mineral acids are often employed to facilitate cyclization reactions.
Major Products Formed
Indolizines: Formed through nucleophilic substitution reactions.
Aza[3.3.2]cyclazines: Resulting from cyclization in acidic media.
Imidazo[1,2-a]pyridines: Produced in reactions with ammonia.
Aplicaciones Científicas De Investigación
Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate involves its interaction with nucleophiles and electrophiles. The compound’s reactivity is influenced by the electron-withdrawing nitrophenyl group and the electron-donating methyl group, which modulate its chemical behavior. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
Oxazolo[3,2-a]pyridines: Share a similar core structure but differ in substituent groups.
Indolizines: Formed from the reaction of Oxazolo[3,2-a]pyridinium salts with nucleophiles.
Cyclazines: Result from the cyclization of Oxazolo[3,2-a]pyridinium compounds in acidic media.
Uniqueness
Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate is unique due to its specific substituent groups, which confer distinct reactivity and stability. The presence of the nitrophenyl group enhances its electron-withdrawing capacity, making it more reactive towards nucleophiles compared to other similar compounds .
Propiedades
Número CAS |
201735-85-5 |
|---|---|
Fórmula molecular |
C14H11ClN2O7 |
Peso molecular |
354.70 g/mol |
Nombre IUPAC |
5-methyl-2-(4-nitrophenyl)-[1,3]oxazolo[3,2-a]pyridin-4-ium;perchlorate |
InChI |
InChI=1S/C14H11N2O3.ClHO4/c1-10-3-2-4-14-15(10)9-13(19-14)11-5-7-12(8-6-11)16(17)18;2-1(3,4)5/h2-9H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
ZDOXWCXOZJFOQV-UHFFFAOYSA-M |
SMILES canónico |
CC1=[N+]2C=C(OC2=CC=C1)C3=CC=C(C=C3)[N+](=O)[O-].[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-(trimethylstannyl)-,1,1-dimethylethyl ester,(5R,6S)-](/img/structure/B12569298.png)
![1-Ethyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12569306.png)

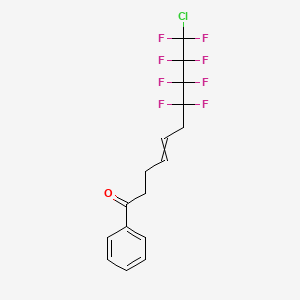
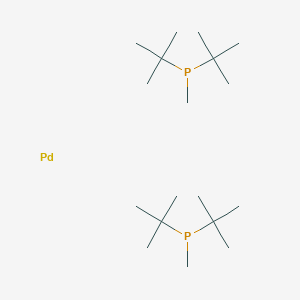
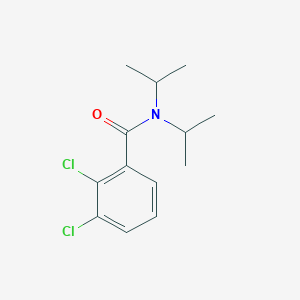
![1,1',1'',1'''-{1,4-Phenylenebis[(2-phenylethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12569324.png)
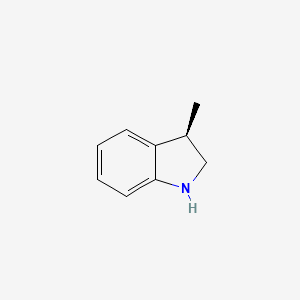



![Chloro(dimethyl)[4-(1-phenylethenyl)phenyl]silane](/img/structure/B12569354.png)
